molecular formula C7H3Cl2N3O B11786782 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one

Cat. No.: B11786782
M. Wt: 216.02 g/mol
InChI Key: PHURMYVVRYDPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is a heterocyclic compound that belongs to the pyridazine family It is characterized by a fused ring structure containing nitrogen atoms and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine derivatives, followed by cyclization to form the pyridazinone ring . The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dichloropyrido[2,3-d]pyridazine
  • 3,6-Dichloropyridazine
  • Pyridazine Derivatives

Uniqueness

2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

2,3-dichloro-6H-pyrido[2,3-d]pyridazin-5-one

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(11-6(4)9)2-10-12-7(3)13/h1-2H,(H,12,13)

InChI Key

PHURMYVVRYDPJD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)C=NNC2=O

Origin of Product

United States

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